
5-(Methylsulfanyl)-1,2,3,4-tetrahydroisoquinolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Methylthio)-1,2,3,4-tetrahydroisoquinolin-4-ol: is a heterocyclic organic compound that features a tetrahydroisoquinoline core with a methylthio group at the 5-position and a hydroxyl group at the 4-position. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(methylthio)-1,2,3,4-tetrahydroisoquinolin-4-ol typically involves the following steps:
Starting Material: The synthesis often begins with commercially available isoquinoline derivatives.
Methylthio Group Introduction:
Hydroxyl Group Introduction: The hydroxyl group at the 4-position can be introduced via hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or peracids.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The methylthio group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Activity: Research has shown that derivatives of this compound exhibit antimicrobial, anti-inflammatory, and anticancer activities.
Medicine:
Drug Development: The compound is explored for its potential as a lead compound in drug development, particularly for targeting neurological disorders and infectious diseases.
Industry:
Material Science: The compound is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-(methylthio)-1,2,3,4-tetrahydroisoquinolin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes, thereby modulating biochemical pathways.
Receptor Binding: The compound may bind to specific receptors, altering cellular signaling pathways.
Comparación Con Compuestos Similares
5-Methylthio Ninhydrin: Known for its use as a fluorogenic fingerprint reagent.
Methylthioinosine: An analog of inosine with a methylthio group.
Uniqueness:
Structural Features: The presence of both a methylthio group and a hydroxyl group on the tetrahydroisoquinoline core makes 5-(methylthio)-1,2,3,4-tetrahydroisoquinolin-4-ol unique compared to other similar compounds.
Biological Activity: The specific arrangement of functional groups contributes to its distinct biological activities and potential therapeutic applications.
Propiedades
Número CAS |
90265-81-9 |
|---|---|
Fórmula molecular |
C10H13NOS |
Peso molecular |
195.28 g/mol |
Nombre IUPAC |
5-methylsulfanyl-1,2,3,4-tetrahydroisoquinolin-4-ol |
InChI |
InChI=1S/C10H13NOS/c1-13-9-4-2-3-7-5-11-6-8(12)10(7)9/h2-4,8,11-12H,5-6H2,1H3 |
Clave InChI |
VFOGZLRQVUDZMM-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=CC2=C1C(CNC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-2-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol](/img/structure/B12872563.png)

![1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride](/img/structure/B12872567.png)


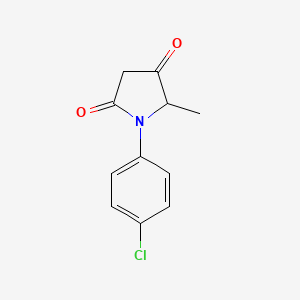
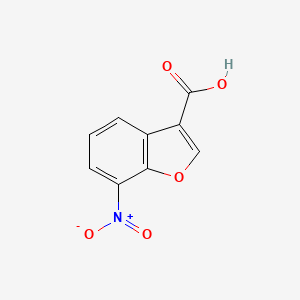
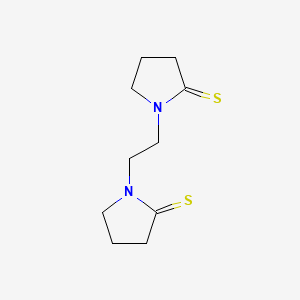

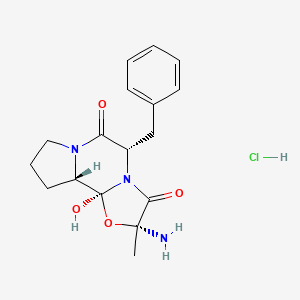

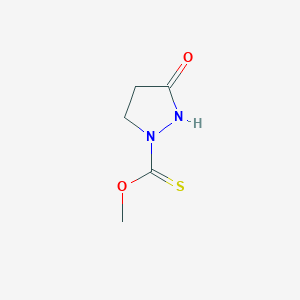
![2-(Carboxy(hydroxy)methyl)-4-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12872609.png)
